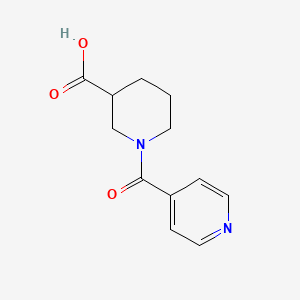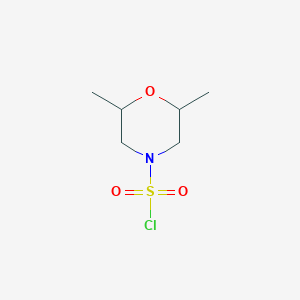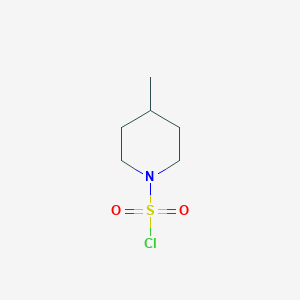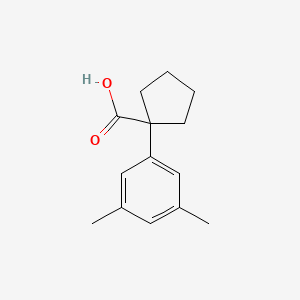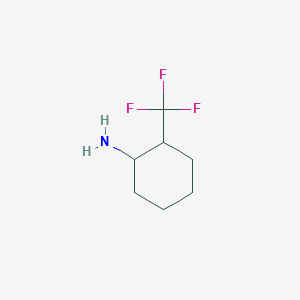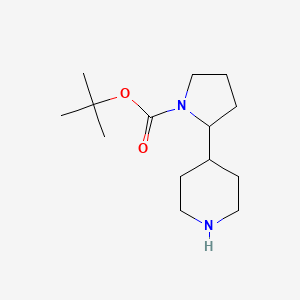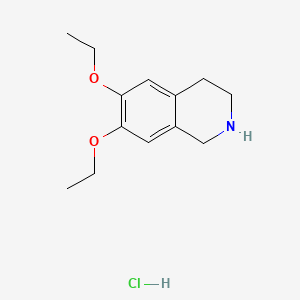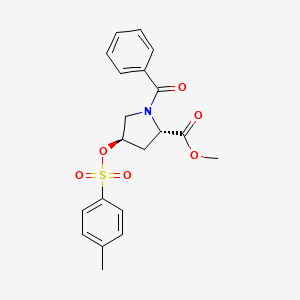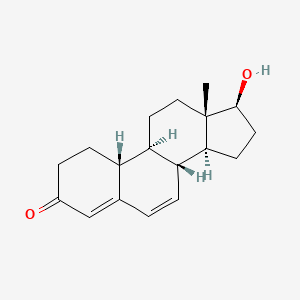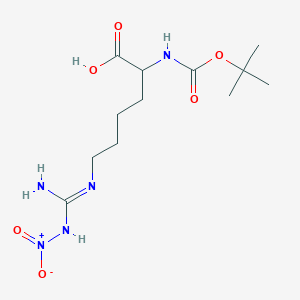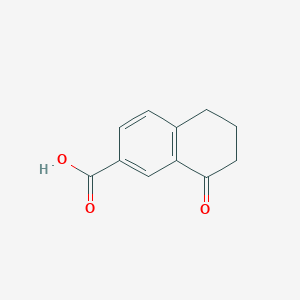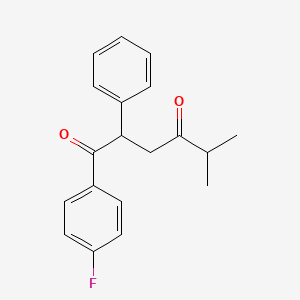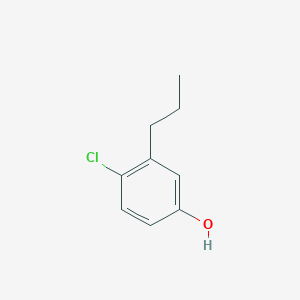
4-Chloro-3-propylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-propylphenol is a chemical compound with the molecular formula C9H11ClO . It is used in various applications, including as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-propylphenol consists of nine carbon atoms, eleven hydrogen atoms, one chlorine atom, and one oxygen atom . The average mass is 170.636 Da and the monoisotopic mass is 170.049850 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-propylphenol include a density of 1.1±0.1 g/cm3, boiling point of 290.4±15.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and flash point of 129.4±20.4 °C . It also has a molar refractivity of 47.2±0.3 cm3, and a polar surface area of 20 Å2 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Industry
Application Summary
4-Chloro-3-propylphenol may be used as a precursor in the synthesis of pharmaceuticals. For example, chlorophenols can be involved in the production of drugs like clofibrate, which is used to control high cholesterol and triglyceride levels in the blood .
Methods and Technical Details
The compound could be synthesized through the chlorination of phenol, using polar solvents to yield the chloro derivative. The specific conditions, such as temperature and solvent type, would be optimized for the desired substitution pattern .
Results and Outcomes
The successful synthesis of pharmaceuticals from chlorophenols would be indicated by purity assays, yield percentages, and the effectiveness of the final drug product in clinical trials.
Dye Manufacturing
Application Summary
Chlorophenols like 4-Chloro-3-propylphenol can be used in the production of dyes. For instance, it is a precursor to the commercial dye quinizarin .
Methods and Technical Details
The production process involves the reaction of chlorophenol with phthalic anhydride, followed by hydrolysis. The reaction parameters, such as reaction time and temperature, are crucial for the desired product .
Results and Outcomes
The quality of the dye can be measured by its color intensity, stability under various conditions, and adherence to fabrics or other materials.
Antioxidant Applications
Application Summary
Phenolic compounds, including chlorophenols, are known for their antioxidant properties. They can be used in food preservation, cosmetics, and health supplements to prevent oxidation .
Methods and Technical Details
The effectiveness of 4-Chloro-3-propylphenol as an antioxidant would be evaluated through its ability to donate hydrogen atoms or electrons to free radicals, which can be measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) .
Results and Outcomes
The results would include the compound’s IC50 value, which indicates the concentration needed to inhibit 50% of the free radical activity.
Antimicrobial Agent
Application Summary
Chlorophenols have antimicrobial properties and could be used to develop new antimicrobial agents for treating infections or as preservatives .
Methods and Technical Details
The antimicrobial activity of 4-Chloro-3-propylphenol would be assessed using methods like disk diffusion or broth dilution to determine its minimum inhibitory concentration (MIC) against various pathogens .
Results and Outcomes
The outcomes would include the MIC values and the spectrum of activity against different bacterial and fungal species.
Research Chemical
Application Summary
4-Chloro-3-propylphenol can be used as a standard or reference compound in analytical chemistry for research purposes .
Methods and Technical Details
It would be used to calibrate instruments or as a control in experiments to ensure accuracy and precision in measurements .
Eigenschaften
IUPAC Name |
4-chloro-3-propylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-3-7-6-8(11)4-5-9(7)10/h4-6,11H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANDSHVJMGCDGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-propylphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

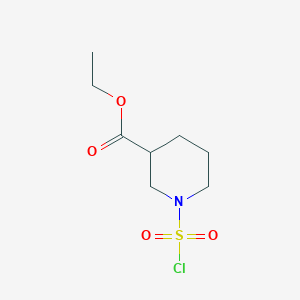
![5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1316616.png)
